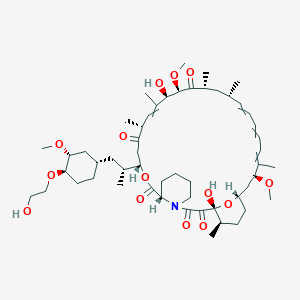

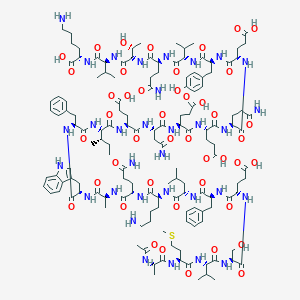

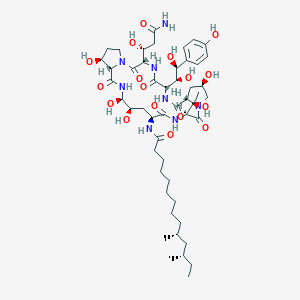

![molecular formula C51H82N8O21S B549160 Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]- CAS No. 144371-88-0](/img/structure/B549160.png)

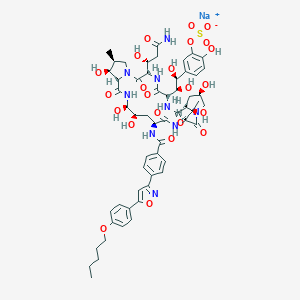

Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-

Übersicht

Beschreibung

Pneumocandin A0 is a lipopeptide antibiotic produced by Zalerion arboricola. It has a strong anti-Candida effect and inhibits the synthesis of 1,3 early-glucan in vitro, with an IC50 of 0.07-0.5 μg/mL . Pneumocandin A0 is an impurity of Micafungin .

Synthesis Analysis

The synthesis of Pneumocandin A0 involves the fermentation of pneumocandin A0 (L-671,329) and related semisynthetic compounds . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular formula of Pneumocandin A0 is C51H82N8O17 . The exact mass is 1078.57979318 g/mol . The structure of Pneumocandin A0 is complex, with multiple functional groups and chiral centers . More details about the molecular structure can be found in the referenced papers .Chemical Reactions Analysis

Pneumocandin A0 is related to caspofungin, a drug used to treat fungal infections . The differences in the structure of pneumocandin B0 that lead to caspofungin are marked in green circles .Physical And Chemical Properties Analysis

Pneumocandin A0 has a molecular weight of 1079.2 g/mol . It has 15 hydrogen bond donors and 17 hydrogen bond acceptors . The compound has 20 rotatable bonds . More details about the physical and chemical properties can be found in the referenced papers .Wissenschaftliche Forschungsanwendungen

Genetic Manipulation and Biosynthetic Pathways

Genetic Manipulation of the Pneumocandin Biosynthetic Pathway Pneumocandin A0, as a member of the echinocandin family, plays a crucial role in interrupting fungal cell wall biogenesis by inhibiting 1,3-β-glucan synthase. The genetic manipulation of the pneumocandin biosynthetic pathway has led to the creation of several pneumocandin analogues with varying degrees of hydroxylation. These analogues, notably pneumocandins F and G, have demonstrated potent antifungal activities, potentially more significant than pneumocandin A0 itself. This study underscores the importance of hydroxylation in the antifungal activity of pneumocandins (Li et al., 2015).

Influence of Amino Acids and Trace Elements on Pneumocandin Production The supplementation of amino acids and trace elements in the fermentation of Glarea lozoyensis, a fungus that produces pneumocandin, significantly influences the pneumocandin titer and the spectrum of analogues produced. For instance, threonine and serine supplementation altered levels of serine analogues of pneumocandins, while proline supplementation resulted in an increase in pneumocandins B0 and E0. Interestingly, trace elements like zinc and copper impacted the hydroxylation patterns of proline, ornithine, and tyrosine in the pneumocandins, showcasing the intricate biochemical interplay in the production of these compounds (Petersen et al., 2001).

Metabolic Engineering and Enzymatic Processes

Engineering of Glarea lozoyensis for Pneumocandin B0 Production Through a strategic disruption of specific genes in the pneumocandin biosynthetic gene cluster, researchers were able to manipulate the fungus Glarea lozoyensis to exclusively produce pneumocandin B0. This exclusive production is particularly important as pneumocandin B0 serves as the starting molecule for caspofungin acetate, a crucial antifungal drug. This study provides insights into the potential of targeted genetic engineering in optimizing the production of valuable pharmaceutical compounds (Chen et al., 2014).

Synthesis and Antifungal Evaluation of Modified Pneumocandins The modification of pneumocandins and echinocandins, particularly through the alteration of their acyl side chains, has been explored to evaluate their antifungal potency. These modifications aim to understand the role of different chemical components in the antifungal activity of these compounds, potentially leading to the development of more effective antifungal agents (Singh et al., 2013).

Wirkmechanismus

Target of Action

Pneumocandin A0, a lipopeptide antibiotic, primarily targets the β-1,3-D-glucan synthase enzyme complex in fungal cell walls . This enzyme is crucial for the synthesis of β-1,3-D-glucan, a key component of the fungal cell wall .

Mode of Action

The compound noncompetitively inhibits the β-1,3-D-glucan synthase . This inhibition disrupts the synthesis of β-1,3-D-glucan, leading to a weakened fungal cell wall . The resulting osmotic instability causes the fungal cells to undergo lysis .

Biochemical Pathways

The biosynthesis of Pneumocandin A0 involves a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS) arranged in tandem, along with two cytochrome P450 monooxygenases and seven other modifying enzymes . The compound also involves the biosynthesis of L-homotyrosine, a component of the peptide core .

Result of Action

The primary result of Pneumocandin A0’s action is the lysis of fungal cells due to osmotic instability . This occurs as a result of the disruption of β-1,3-D-glucan synthesis, which weakens the fungal cell wall . The compound has a strong anti-Candida effect .

Action Environment

The production and efficacy of Pneumocandin A0 can be influenced by various environmental factors. For instance, low-temperature adaptive laboratory evolution (ALE) has been used to enhance the production capacity of Glarea lozoyensis, the fungus that produces Pneumocandin A0 . This process increased the compound’s production by enhancing the fungus’s membrane permeability .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82N8O21S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-37(66)53-30-22-34(64)47(72)57-49(74)41-42(67)26(2)24-59(41)51(76)39(33(63)23-36(52)65)55-48(73)40(44(69)43(68)28-18-19-32(62)35(20-28)80-81(77,78)79)56-46(71)31-21-29(61)25-58(31)50(75)38(27(3)60)54-45(30)70/h18-20,26-27,29-31,33-34,38-44,47,60-64,67-69,72H,4-17,21-25H2,1-3H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)(H,77,78,79)/t26-,27+,29+,30-,31-,33+,34+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPLTEIQCKDUAT-UYCSHIFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82N8O21S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1175.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 9876882 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

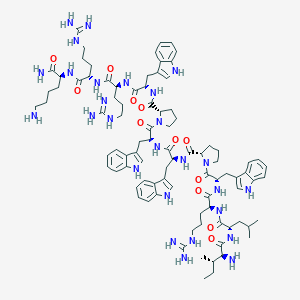

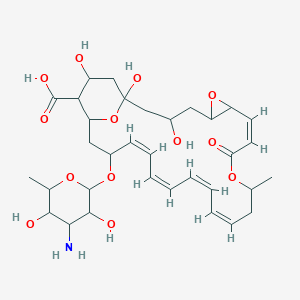

![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549134.png)

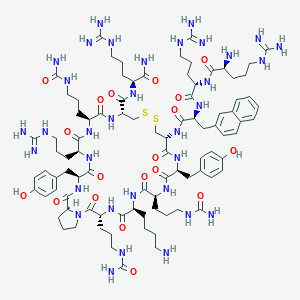

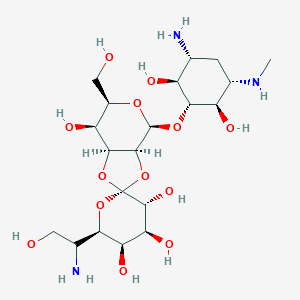

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)